molecular formula C7H6BrNO B8759376 2-(2-Bromopyridin-3-yl)acetaldehyde

2-(2-Bromopyridin-3-yl)acetaldehyde

Cat. No.: B8759376
M. Wt: 200.03 g/mol
InChI Key: GOHUZVZUSAATLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromopyridin-3-yl)acetaldehyde (molecular formula: C₇H₆BrNO, molecular weight: 200.03 g/mol) is a brominated pyridine derivative featuring an acetaldehyde functional group at the 3-position of the pyridine ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as tetrahydronaphthyridines . Its structure combines the electron-withdrawing bromine atom and the reactive aldehyde group, enabling participation in nucleophilic additions, imine formations, and cyclization reactions. Spectral data for this compound, including NMR and mass spectrometry, have been documented in synthetic protocols, underscoring its role in facilitating complex molecular architectures .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)acetaldehyde

InChI

InChI=1S/C7H6BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4-5H,3H2

InChI Key

GOHUZVZUSAATLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics
This compound C₇H₆BrNO 200.03 Aldehyde, Bromopyridine Reactive aldehyde for imine/cyclization reactions; used in heterocycle synthesis
(Z)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde ((Z)-DMCHA) C₁₀H₁₆O 152.23 Aldehyde, Cyclohexylidene Pheromone component in beetles (e.g., Anthonomus grandis); stereospecific bioactivity
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Bromopyridine, Methyl Pharmaceutical intermediate; lacks aldehyde reactivity
N-(2-Bromopyridin-3-yl)pivalamide C₁₀H₁₃BrN₂O₂ 285.13 Bromopyridine, Amide Bulkier substituent reduces reactivity compared to aldehyde derivatives
Acetaldehyde C₂H₄O 44.05 Aldehyde Simple aldehyde; metabolized to acetic acid; highly flammable

Spectroscopic and Physical Properties

  • Mass Spectrometry : The fragmentation pattern of this compound (m/z: 200 [M⁺], 152, 137) differs from (Z)-DMCHA (m/z: 152 [M⁺], 137, 109) due to the bromine atom’s isotopic signature and pyridine ring stability .
  • Solubility and Handling : Pyridine derivatives like N-(2-Bromopyridin-3-yl)pivalamide are typically less polar than this compound, affecting their solubility in organic solvents .

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